

SHP836 as a chemical probe for SHP2

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Compound of Interest		
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An In-Depth Technical Guide to SHP836 as a Chemical Probe for SHP2

Introduction

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in regulating various cellular processes.[1][2] It is a key component of multiple signaling cascades, including the RAS/ERK/MAPK, PI3K/Akt, and JAK/STAT pathways.[1][2][3] Due to its central role in cell growth, differentiation, and survival, aberrant SHP2 activity, often resulting from gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various cancers, including leukemia and solid tumors.[2] [4][5] This makes SHP2 a high-priority target for therapeutic intervention.

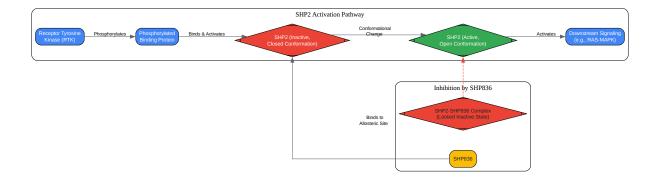
Chemical probes are essential tools for dissecting the biological functions of proteins like SHP2. An ideal chemical probe is a potent, selective, and well-characterized small molecule that enables the study of its target protein in cellular and in vivo contexts. **SHP836** was identified as an allosteric inhibitor of SHP2 and served as a precursor to more potent inhibitors like SHP099.[4] While less potent than its successors, **SHP836** remains a valuable tool for understanding the principles of SHP2 allosteric inhibition and serves as a useful comparator compound in SHP2-related research. This guide provides a comprehensive technical overview of **SHP836**, its mechanism, quantitative data, and the experimental protocols used for its characterization.

Mechanism of Allosteric Inhibition



Under basal conditions, SHP2 exists in a "closed" or autoinhibited conformation. In this state, the N-terminal SH2 domain physically blocks the active site of the protein tyrosine phosphatase (PTP) domain, preventing substrate access.[2][4][6] Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change to an "open," active state.

SHP836 is an allosteric inhibitor that functions by binding to a specific pocket on SHP2, but not at the catalytic active site.[1] This binding site is a tunnel-like region formed at the interface of the N-SH2, C-SH2, and PTP domains.[1][3] By occupying this pocket, **SHP836** stabilizes the autoinhibited, "closed" conformation of the enzyme.[1][7] This mechanism effectively locks the phosphatase in an inactive state, preventing it from engaging with its substrates and propagating downstream signals. The key advantage of allosteric inhibitors over active-site inhibitors is the potential for greater selectivity, as allosteric sites are often less conserved across protein families than catalytic sites.[1][5]





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Caption: Mechanism of SHP2 allosteric inhibition by **SHP836**.

Data Presentation

The following tables summarize the quantitative data for **SHP836** and compare it with other well-characterized SHP2 allosteric inhibitors.

Table 1: Biochemical and Cellular Characterization of SHP836

Parameter	Assay Type	Value	Reference(s)
IC50 (full-length SHP2)	Biochemical Inhibition	12 μΜ	[1][7]
IC50 (PTP domain only)	Biochemical Inhibition	> 100 μM	[1]
ΔT _m (SHP2-WT)	Cellular Thermal Shift Assay (CETSA) @ 50 μΜ	+1.9 °C	[4][8]
ΔT _m (SHP2-E76K)	Cellular Thermal Shift Assay (CETSA) @ 50 μΜ	+0.9 °C	[4]
ΔT _m (SHP2-WT)	Cellular Thermal Shift Assay (CETSA) @ 10 μΜ	No significant shift	[4]

IC₅₀: Half-maximal inhibitory concentration. ΔT_m : Change in melting temperature, indicating target engagement.

Table 2: Comparative Cellular Target Engagement of SHP2 Allosteric Inhibitors



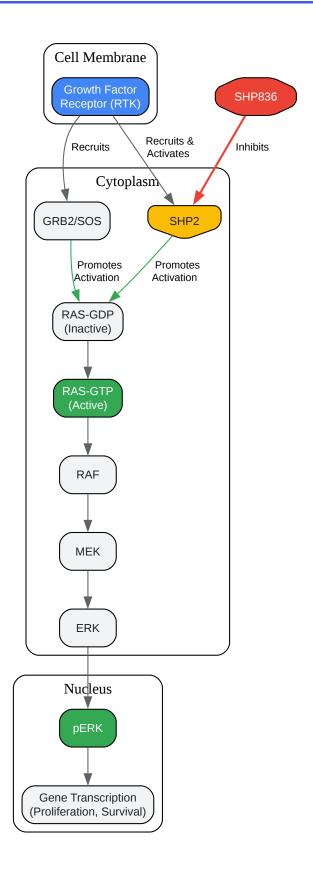
Compound	Concentration	Assay Type	ΔT _m (SHP2- WT)	Reference(s)
SHP836	50 μΜ	CETSA	+1.9 °C	[4][8]
SHP099	10 μΜ	CETSA	+3.7 °C	[4][8]
RMC-4550	10 μΜ	CETSA	+7.0 °C	[4][8]
Ex-57	10 μΜ	CETSA	+7.0 °C	[4][8]

This table highlights the relatively modest cellular target engagement of **SHP836** compared to more potent, next-generation inhibitors.

Signaling Pathways Involving SHP2

SHP2 is a critical positive regulator of the RAS-MAPK signaling pathway, which is frequently hyperactivated in human cancers.[1][9] Upon stimulation by growth factors, RTKs become phosphorylated, creating docking sites for adaptor proteins and SHP2. SHP2 is recruited to these complexes and dephosphorylates specific substrates, which ultimately leads to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[10] [11] By inhibiting SHP2, SHP836 prevents this activation cascade, leading to reduced ERK phosphorylation (pERK) and decreased cell proliferation in SHP2-dependent cancer models.





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Caption: SHP2's role in the RAS-MAPK signaling pathway.



Experimental Protocols

Detailed methodologies are crucial for the proper use and evaluation of chemical probes. Below are protocols for key assays used to characterize **SHP836**.

SHP2 Biochemical Inhibition Assay

This protocol determines the in vitro potency (IC₅₀) of an inhibitor against purified SHP2 enzyme.

Materials:

- Recombinant full-length SHP2 protein
- Assay Buffer: e.g., 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM
 DTT, 0.05% P-20
- Substrate: A phosphopeptide, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), or a tyrosine-phosphorylated peptide (e.g., from IRS-1).[12][13]
- Activating Peptide: A bis-phosphorylated peptide (e.g., from IRS-1) is required to activate the full-length enzyme.[12]
- SHP836 or test compound, serially diluted in DMSO
- 384-well assay plates (black, low-volume)
- Plate reader capable of fluorescence detection

Procedure:

- Compound Plating: Prepare serial dilutions of SHP836 in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into the wells of a 384-well plate.
- Enzyme Preparation: Prepare a solution of full-length SHP2 and the activating peptide in Assay Buffer. The optimal concentrations should be determined empirically to ensure the reaction is in the linear range.[12][13]



- Enzyme Addition: Add the SHP2/activating peptide solution to the wells containing the compound. Incubate for a set period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add the DiFMUP substrate solution to all wells to start the enzymatic reaction.
- Signal Detection: Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 360/460 nm for DiFMUP) over time using a plate reader.
- Data Analysis: Calculate the rate of reaction for each well. Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with no enzyme). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify and quantify the engagement of a compound with its target protein in intact cells.[14] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[14][15]

Materials:

- Cells expressing the target protein (e.g., HEK293T cells overexpressing SHP2)
- Cell culture medium and reagents
- SHP836 or test compound
- Phosphate-buffered saline (PBS) with protease inhibitors
- Thermal cycler or heating blocks
- Lysis buffer (e.g., Tris-buffered saline with 0.4% NP-40 and protease inhibitors)
- Equipment for protein quantification (e.g., Western blot apparatus, antibodies for SHP2 and a loading control, or mass spectrometer)



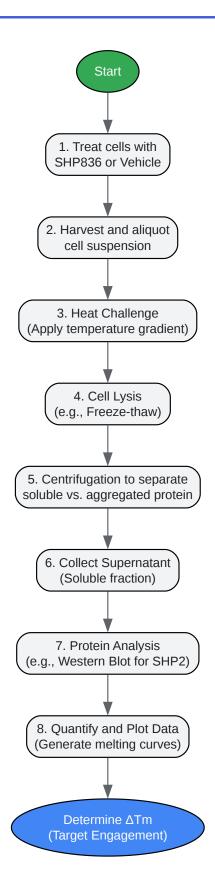
Procedure:

- Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with the desired concentration of SHP836 (e.g., 50 μM) or vehicle (DMSO) for a set time (e.g., 1 hour) in the cell culture incubator.
- Heat Challenge: Harvest the treated cells, wash with PBS, and resuspend in PBS with
 protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of
 different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal
 cycler, followed by a cooling step (e.g., 3 minutes at 4°C).[16]
- Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
- Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
- Analysis: Carefully collect the supernatant, which contains the soluble protein fraction.
 Analyze the amount of soluble SHP2 remaining at each temperature using Western blotting or another protein detection method.
- Data Analysis: Quantify the band intensities for SHP2 at each temperature for both vehicle-and SHP836-treated samples. Normalize the data to the intensity at the lowest temperature (e.g., 40°C). Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization. The temperature at which 50% of the protein is denatured is the T_m. The change in this value (ΔT_m) quantifies target engagement.

Experimental and Logical Workflows

Visualizing workflows helps in understanding the sequence and logic of complex experiments.

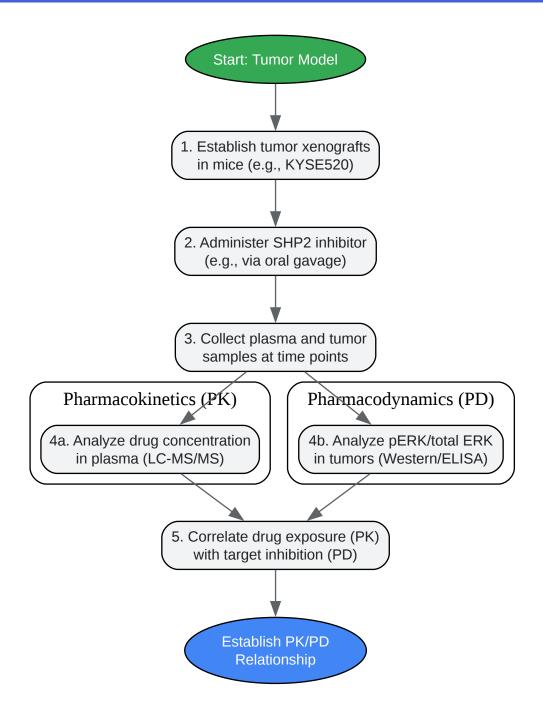




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Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).





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Caption: Workflow for an in vivo Pharmacokinetic/Pharmacodynamic study.

Conclusion

SHP836 is an important first-generation allosteric inhibitor of SHP2. Although its potency is modest compared to later compounds, its discovery was crucial in validating the allosteric pocket at the interface of the SH2 and PTP domains as a druggable site.[1][4] **SHP836** serves



as an excellent tool compound for researchers studying SHP2. It can be used as a negative control or a baseline comparator in assays involving more potent inhibitors. The detailed data and protocols provided in this guide enable researchers, scientists, and drug development professionals to effectively utilize **SHP836** as a chemical probe to further investigate the complex biology of SHP2 and its role in disease.

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